molecular formula C10H13NO2 B14809121 N-(2-Methoxybenzyl)acetamide

N-(2-Methoxybenzyl)acetamide

Cat. No.: B14809121
M. Wt: 179.22 g/mol
InChI Key: UKDWIXWBWBKHRG-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)acetamide is an organic compound characterized by the presence of a methoxy group attached to a benzyl moiety, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methoxybenzyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Reactants: 2-methoxybenzylamine and acetic anhydride.

    Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane.

    Procedure: The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate more robust purification techniques, such as distillation and crystallization, to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The benzyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of N-(2-methoxybenzyl)amine.

    Substitution: Formation of substituted benzyl derivatives, such as brominated or nitrated products.

Scientific Research Applications

N-(2-Methoxybenzyl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it has been shown to interact with PARP proteins, inhibiting their activity and thereby inducing apoptosis in cancer cells. The methoxy group enhances its binding affinity to the target proteins, while the acetamide moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)acetamide: Similar structure but with the methoxy group at the para position.

    N-(2-Methoxybenzyl)-2-(methylamino)acetamide: Contains an additional methylamino group.

    N-(2-Methoxy-1-methylethyl)-2-(methylamino)acetamide: Features a methylethyl group instead of a benzyl group.

Uniqueness

N-(2-Methoxybenzyl)acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-9-5-3-4-6-10(9)13-2/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

UKDWIXWBWBKHRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=CC=C1OC

Origin of Product

United States

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